![molecular formula C12H15NO4 B14301657 1-[(Benzylcarbamoyl)oxy]ethyl acetate CAS No. 112613-77-1](/img/structure/B14301657.png)
1-[(Benzylcarbamoyl)oxy]ethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Benzylcarbamoyl)oxy]ethyl acetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound is characterized by the presence of a benzylcarbamoyl group attached to an ethyl acetate moiety, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Benzylcarbamoyl)oxy]ethyl acetate typically involves the esterification of benzylcarbamoyl chloride with ethyl acetate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(Benzylcarbamoyl)oxy]ethyl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield benzylcarbamoyl alcohol and acetic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylcarbamoyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: Benzylcarbamoyl alcohol and acetic acid.
Reduction: Benzylcarbamoyl alcohol.
Substitution: Various benzylcarbamoyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-[(Benzylcarbamoyl)oxy]ethyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a prodrug, where it can be metabolized to release active pharmaceutical ingredients.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to undergo hydrolysis in the body.
Industry: Utilized in the production of fragrances and flavorings due to its ester functionality.
Mécanisme D'action
The mechanism of action of 1-[(Benzylcarbamoyl)oxy]ethyl acetate involves its hydrolysis to release benzylcarbamoyl alcohol and acetic acid. The benzylcarbamoyl group can interact with various molecular targets, such as enzymes or receptors, depending on the specific application. The pathways involved in its action include ester hydrolysis and subsequent interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simple ester used as a solvent in various chemical reactions.
Benzyl acetate: An ester with a similar structure but different functional groups, used in fragrances and flavorings.
Methyl carbamate: A compound with a carbamate group, used in pesticides and pharmaceuticals.
Uniqueness
1-[(Benzylcarbamoyl)oxy]ethyl acetate is unique due to the presence of both benzylcarbamoyl and ethyl acetate groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in different fields, making it a valuable compound in research and industry.
Propriétés
Numéro CAS |
112613-77-1 |
|---|---|
Formule moléculaire |
C12H15NO4 |
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
1-(benzylcarbamoyloxy)ethyl acetate |
InChI |
InChI=1S/C12H15NO4/c1-9(14)16-10(2)17-12(15)13-8-11-6-4-3-5-7-11/h3-7,10H,8H2,1-2H3,(H,13,15) |
Clé InChI |
AWCBVZIBKIKBQQ-UHFFFAOYSA-N |
SMILES canonique |
CC(OC(=O)C)OC(=O)NCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


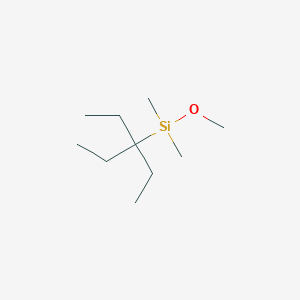

![N'-(3,4-Dichlorophenyl)-N,N-bis{2-[(trimethylsilyl)oxy]ethyl}urea](/img/structure/B14301588.png)
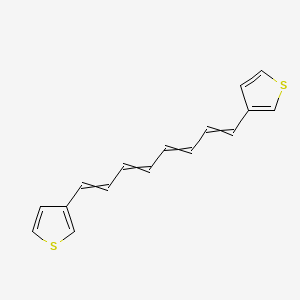

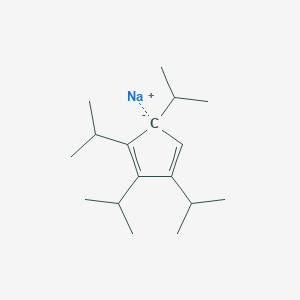
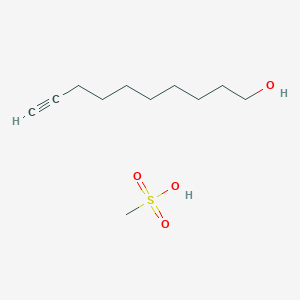
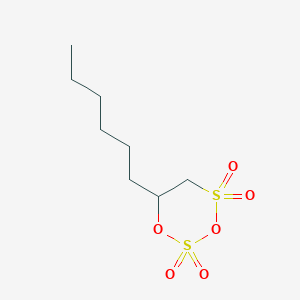
![2,3-Diamino-3-[(4-chlorophenyl)sulfanyl]prop-2-enenitrile](/img/structure/B14301609.png)
![Methyl 3-[(E)-(diethoxyphosphoryl)diazenyl]but-2-enoate](/img/structure/B14301628.png)
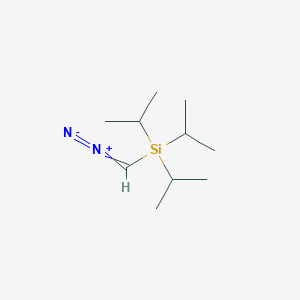
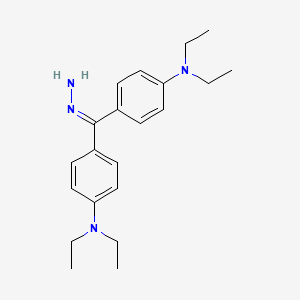
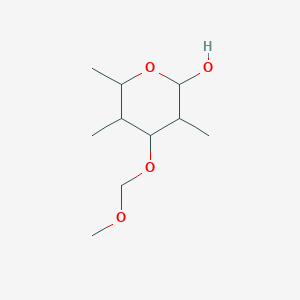
![3,6-Diethyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione](/img/structure/B14301656.png)
